



Application Notes and Protocols for the Analytical Quantification of Derazantinib Racemate

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Compound of Interest		
Compound Name:	Derazantinib Racemate	
Cat. No.:	B2367503	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib is a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with activity against FGFR1, FGFR2, and FGFR3. [1][2] It is under investigation for the treatment of various cancers, including intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma, where FGFR genetic alterations are prevalent.[3][4] Derazantinib possesses a chiral center, and the clinically developed form is the (6R)-enantiomer. However, for comprehensive drug development and quality control, it is crucial to have analytical methods capable of separating and quantifying both enantiomers, referred to here as the **Derazantinib racemate**.

These application notes provide detailed protocols for the quantification of Derazantinib, with a focus on a proposed chiral separation method for the racemate, as well as an established achiral method for the quantification of the active enantiomer in biological matrices.

Signaling Pathway of Derazantinib

Derazantinib primarily exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and undergo autophosphorylation, initiating a cascade of downstream signaling events. These pathways,

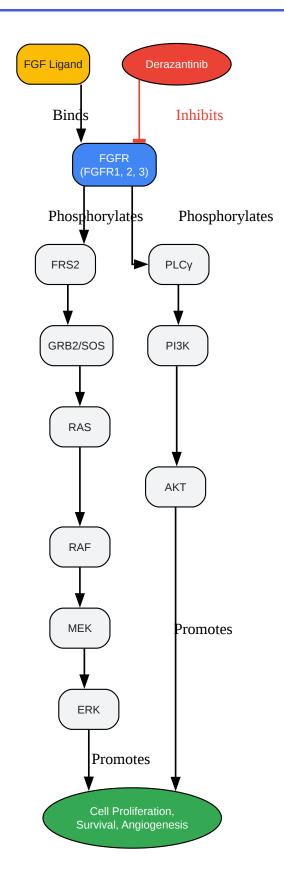






including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis.[5][6][7] Dysregulation of this pathway is a key driver in several cancers. Derazantinib, as an ATP-competitive inhibitor, blocks the kinase activity of FGFRs, thereby inhibiting these downstream signals.[1]





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Caption: Derazantinib inhibits FGFR, blocking downstream signaling pathways.



Analytical Methods for Quantification Chiral Separation of Derazantinib Racemate by HPLC (Proposed Method)

As no specific chiral separation method for Derazantinib has been published, this section outlines a proposed protocol based on common practices for the chiral separation of nitrogen-containing heterocyclic compounds.[8] Method development would be required to optimize the separation.

Principle:

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and individual quantification.

Experimental Protocol:

- a. Instrumentation and Materials:
- HPLC system with a UV or PDA detector
- Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak® IA, IB, or IC, or a cyclodextrin-based column like CYCLOBOND™.[9][10]
- Mobile Phase Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), and additives like trifluoroacetic acid (TFA) or diethylamine (DEA).
- Derazantinib Racemate Reference Standard
- (6R)-Derazantinib Reference Standard
- (6S)-Derazantinib Reference Standard (if available)
- b. Chromatographic Conditions (Starting Point for Method Development):



A screening approach using different CSPs and mobile phase compositions is recommended.

Parameter	Condition 1 (Normal Phase)	Condition 2 (Polar Organic)	Condition 3 (Reversed Phase)
Chiral Column	Chiralpak® IA (250 x 4.6 mm, 5 μm)	Chiralpak® IB (250 x 4.6 mm, 5 μm)	CYCLOBOND™ I 2000 RSP (250 x 4.6 mm, 5 μm)
Mobile Phase	n-Hexane / IPA (80:20, v/v) with 0.1% DEA	ACN / MeOH (50:50, v/v) with 0.1% TFA	Acetonitrile / 20 mM Ammonium Bicarbonate buffer pH 9 (40:60, v/v)
Flow Rate	1.0 mL/min	1.0 mL/min	1.0 mL/min
Column Temperature	25 °C	25 °C	30 °C
Detection Wavelength	268 nm	268 nm	268 nm
Injection Volume	10 μL	10 μL	10 μL

c. Sample Preparation:

- Prepare a stock solution of **Derazantinib racemate** reference standard in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

d. Data Analysis:

- Identify the peaks corresponding to the (6R) and (6S) enantiomers based on the retention time of the individual standards (if available) or by assuming a 50:50 ratio in the racemate standard.
- Construct a calibration curve for each enantiomer by plotting the peak area against the concentration.



• Quantify the amount of each enantiomer in unknown samples by interpolating their peak areas on the calibration curve.

Quantification of Derazantinib in Biological Matrices by UPLC-MS/MS (Achiral Method)

This protocol is adapted from a published method for the quantification of Derazantinib in rat plasma.[6]

Principle:

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity for the quantification of drugs in complex biological matrices. The drug is separated from endogenous components by UPLC and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol:

- a. Instrumentation and Materials:
- UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)
- Analytical Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Internal Standard (IS): A structurally similar compound, e.g., Pemigatinib.
- Biological Matrix (e.g., human plasma)
- Protein Precipitation Agent: Acetonitrile
- b. Chromatographic and Mass Spectrometric Conditions:



Parameter	Condition	
Column	ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm)	
Mobile Phase	Gradient elution: 10% B (0-0.5 min), 10-90% B (0.5-1.0 min), 90% B (1.0-1.4 min), 90-10% B (1.4-1.5 min)	
Flow Rate	0.3 mL/min	
Column Temperature	40 °C	
Injection Volume	2 μL	
Ionization Mode	Electrospray Ionization (ESI), Positive	
MRM Transitions Derazantinib: m/z $468.96 \rightarrow 382.00$ (Pemigatinib): m/z $488.01 \rightarrow 400.98$		
Cone Voltage	Derazantinib: 20 V; IS: 30 V	
Collision Energy	Derazantinib: 25 eV; IS: 15 eV	

- c. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample, add 200 μL of acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and inject a portion into the UPLC-MS/MS system.

d. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation



Table 1: Proposed Chiral HPLC Method Development Screening Platforms

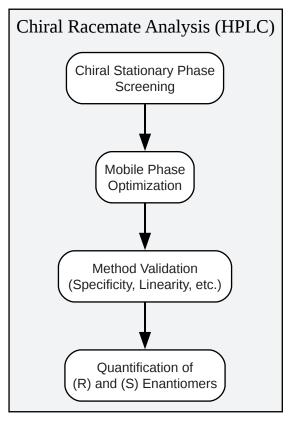
Platform	Chiral Stationary Phase	Mobile Phase System	Expected Outcome
1	Polysaccharide-based (e.g., Chiralpak® IA)	Normal Phase (Hexane/Alcohol)	Good for compounds with aromatic rings and polar groups.
2	Polysaccharide-based (e.g., Chiralpak® IB)	Polar Organic (Acetonitrile/Methanol)	Offers different selectivity compared to normal phase.
3	Cyclodextrin-based (e.g., CYCLOBOND™)	Reversed Phase (Acetonitrile/Buffer)	Suitable for a wide range of compounds, including those with hydrophobic moieties.
4	Supercritical Fluid Chromatography (SFC)	CO2 with alcohol modifiers	Often provides faster and more efficient separations.

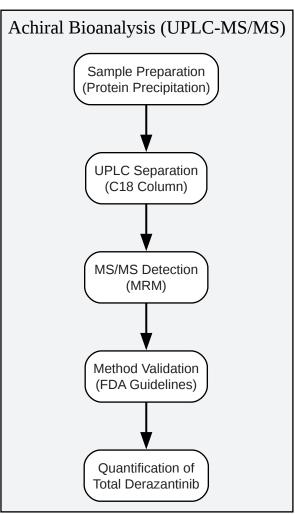
Table 2: UPLC-MS/MS Method Validation Parameters (Example Data)

Parameter	Acceptance Criteria	Result
Linearity (r²)	≥ 0.99	0.998
Lower Limit of Quantification (LLOQ)	Signal-to-Noise Ratio ≥ 10	0.5 ng/mL
Intra-day Precision (%CV)	≤ 15%	< 10%
Inter-day Precision (%CV)	≤ 15%	< 12%
Accuracy (% Bias)	Within ±15%	-5% to +8%
Recovery	Consistent and reproducible	> 85%
Matrix Effect	Within acceptable limits	Minimal



Experimental Workflow





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Caption: Workflow for chiral and achiral quantification of Derazantinib.

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